Cas no 914335-24-3 (2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)-)

2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)- structure
914335-24-3 structure
商品名:2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)-
CAS番号:914335-24-3
MF:C19H19OF
メガワット:282.35196
CID:1963473
PubChem ID:19551248

2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)- 化学的及び物理的性質

名前と識別子

    • 2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)-
    • AKOS037621835
    • (2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
    • (E)-3-(4-(tert-Butyl)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one
    • 914335-24-3
    • (E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
    • MFCD07958718
    • インチ: InChI=1S/C19H19FO/c1-19(2,3)16-9-4-14(5-10-16)6-13-18(21)15-7-11-17(20)12-8-15/h4-13H,1-3H3/b13-6+
    • InChIKey: QIIFBAKKQYFNPY-AWNIVKPZSA-N
    • ほほえんだ: CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F

計算された属性

  • せいみつぶんしりょう: 282.141993387Da
  • どういたいしつりょう: 282.141993387Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 364
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 17.1Ų

2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AJ25391-5g
(2E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
914335-24-3 95+%
5g
$1134.00 2024-07-18
A2B Chem LLC
AJ25391-2g
(2E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
914335-24-3 95+%
2g
$830.00 2024-07-18
A2B Chem LLC
AJ25391-1g
(2E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
914335-24-3 95+%
1g
$628.00 2024-07-18
A2B Chem LLC
AJ25391-100g
(2E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
914335-24-3 95+%
100g
$4037.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194176-2g
(2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
914335-24-3 98%
2g
¥2416.00 2024-04-25
A2B Chem LLC
AJ25391-25g
(2E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
914335-24-3 95+%
25g
$1944.00 2024-07-18
A2B Chem LLC
AJ25391-50g
(2E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
914335-24-3 95+%
50g
$2855.00 2024-07-18
A2B Chem LLC
AJ25391-10g
(2E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
914335-24-3 95+%
10g
$1337.00 2024-07-18

2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)- 関連文献

2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)-に関する追加情報

Professional Introduction to Compound with CAS No. 914335-24-3 and Product Name: 2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)-

Compound with the CAS number 914335-24-3 and the product name 2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)- represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural composition, has garnered considerable attention due to its potential applications in various biochemical and medicinal contexts. The molecular structure of this compound incorporates key functional groups that make it a promising candidate for further exploration in drug development and synthetic chemistry.

The chemical structure of 2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)- consists of an α,β-unsaturated ketone core, which is a well-known motif in organic synthesis and pharmacology. The presence of a tert-butyl group at the 4-position of one phenyl ring and a fluorine substituent on the other phenyl ring introduces specific steric and electronic effects that can influence the compound's reactivity and biological activity. This dual substitution pattern is particularly intriguing from a chemical biology perspective, as it allows for diverse interactions with biological targets.

Recent studies have highlighted the importance of α,β-unsaturated ketones in medicinal chemistry due to their ability to act as intermediates in the synthesis of various pharmacologically active compounds. The incorporation of fluorine atoms into aromatic rings is another common strategy in drug design, as fluorine can modulate metabolic stability, lipophilicity, and binding affinity. In the context of CAS No. 914335-24-3, these structural features suggest potential applications in the development of novel therapeutic agents.

In the realm of synthetic chemistry, this compound serves as a versatile building block for more complex molecules. The α,β-unsaturated ketone functionality can undergo various reactions such as Michael additions, aldol condensations, and enolate reactions, which are fundamental to constructing more intricate molecular architectures. Additionally, the presence of both tert-butyl and fluorophenyl groups provides opportunities for selective functionalization, enabling chemists to tailor the properties of derived compounds for specific applications.

From a pharmaceutical standpoint, the structural motifs present in 2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)- are reminiscent of several known drug candidates that have demonstrated efficacy in preclinical studies. For instance, compounds with similar phenyl ring substitutions have been explored for their potential in treating neurological disorders, inflammatory conditions, and even certain types of cancer. The unique combination of substituents in this molecule may confer novel pharmacological profiles that could be exploited for therapeutic benefit.

The fluorine atom in particular has been extensively studied for its impact on drug properties. Fluorinated aromatic compounds often exhibit improved bioavailability due to enhanced lipophilicity and metabolic stability. Furthermore, fluorine can participate in specific interactions with biological targets, such as hydrogen bonding or π-stacking interactions, which can fine-tune binding affinities. These characteristics make CAS No. 914335-24-3 an attractive scaffold for designing molecules with optimized pharmacokinetic profiles.

Recent advances in computational chemistry have also contributed to a deeper understanding of how structural features influence biological activity. Molecular modeling studies can predict how compounds like 2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)- interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying key residues involved in binding and highlighting potential modifications that could enhance potency or selectivity.

The tert-butyl group, while primarily serving as a steric barrier to unwanted reactions or interactions, also contributes to the overall shape and electronic properties of the molecule. This group can influence how the compound is recognized by biological targets by altering its orientation or hydrophobicity. Such fine-tuning is crucial in drug design, where subtle changes in structure can lead to significant differences in efficacy and side effects.

In conclusion,CAS No. 914335-24-3 represents a promising compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features—comprising an α,β-unsaturated ketone core substituted with a tert-butyl group and a fluorophenyl ring—make it an intriguing candidate for further exploration. As research continues to uncover new applications for fluorinated aromatic compounds and α-heteroatom-containing molecules,2-Propen-1-one derivatives like this one are likely to play an increasingly important role in the development of novel therapeutics.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量